1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid is a chemical compound that features a cyclobutane ring attached to a carboxylic acid group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclobutanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O5/c1-17-10-7-9(8-11(18-2)12(10)19-3)14(13(15)16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
FVGKQDPCDRRKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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